N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide
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Overview
Description
N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide is a chemical compound with the molecular formula C19H19N3O5 It is known for its unique structure, which includes a pyrrolidine ring and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide typically involves the reaction of 2,5-dioxo-1-phenylpyrrolidine with benzohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal conditions for the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions result in compounds with different functional groups replacing the original ones.
Scientific Research Applications
N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide include:
- N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-4-hydroxypentanehydrazide
- Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate
Uniqueness
What sets N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide apart from similar compounds is its specific structure, which imparts unique chemical and biological properties
Properties
IUPAC Name |
N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15-11-14(17(23)20(15)13-9-5-2-6-10-13)18-19-16(22)12-7-3-1-4-8-12/h1-10,14,18H,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJKVXNMHKKQBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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